

# Docosyl Acrylate: A Technical Safety and Handling Guide for Research Professionals

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Docosyl acrylate*

Cat. No.: *B102722*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**Docosyl acrylate**, also known as behenyl acrylate, is a long-chain acrylate ester utilized as a monomer in the synthesis of polymers for various applications in materials science. Due to its chemical nature as an acrylate, it necessitates careful handling to mitigate potential health and environmental hazards. This technical guide provides an in-depth overview of the safety data, handling precautions, and relevant experimental safety protocols associated with **docosyl acrylate**.

## Core Safety Information

**Docosyl acrylate** is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are associated with irritation to the skin, eyes, and respiratory system, as well as long-term adverse effects on the aquatic environment.

## GHS Classification and Hazard Statements

| Hazard Class                                     | GHS Category | Pictogram            | Signal Word | Hazard Statement                                                                                 |
|--------------------------------------------------|--------------|----------------------|-------------|--------------------------------------------------------------------------------------------------|
| Skin Corrosion/Irritation                        | Category 2   | Irritant             | Warning     | H315: Causes skin irritation. <a href="#">[1]</a><br><a href="#">[2]</a> <a href="#">[3]</a>     |
| Serious Eye Damage/Eye Irritation                | Category 2   | Irritant             | Warning     | H319: Causes serious eye irritation. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Specific Target Organ Toxicity (Single Exposure) | Category 3   | Irritant             | Warning     | H335: May cause respiratory irritation. <a href="#">[1]</a> <a href="#">[4]</a>                  |
| Hazardous to the Aquatic Environment (Chronic)   | Category 2   | Environmental Hazard | Warning     | H411: Toxic to aquatic life with long lasting effects. <a href="#">[5]</a>                       |

## Physical and Chemical Properties

| Property          | Value                                                        |
|-------------------|--------------------------------------------------------------|
| Physical State    | Solid (Crystal, Lump, or Powder) at 20°C <a href="#">[2]</a> |
| Color             | White to very pale yellow <a href="#">[2]</a>                |
| Molecular Formula | C25H48O2 <a href="#">[1]</a>                                 |
| Molecular Weight  | 380.65 g/mol <a href="#">[6]</a> <a href="#">[7]</a>         |
| Melting Point     | 45.0 to 49.0 °C <a href="#">[6]</a> <a href="#">[7]</a>      |
| Boiling Point     | 455.7 ± 14.0 °C (Predicted) <a href="#">[6]</a>              |
| Flash Point       | 178.4 °C (Predicted) <a href="#">[6]</a>                     |
| Water Solubility  | 1.5 ng/L at 25°C <a href="#">[6]</a>                         |

## Handling and Storage Precautions

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

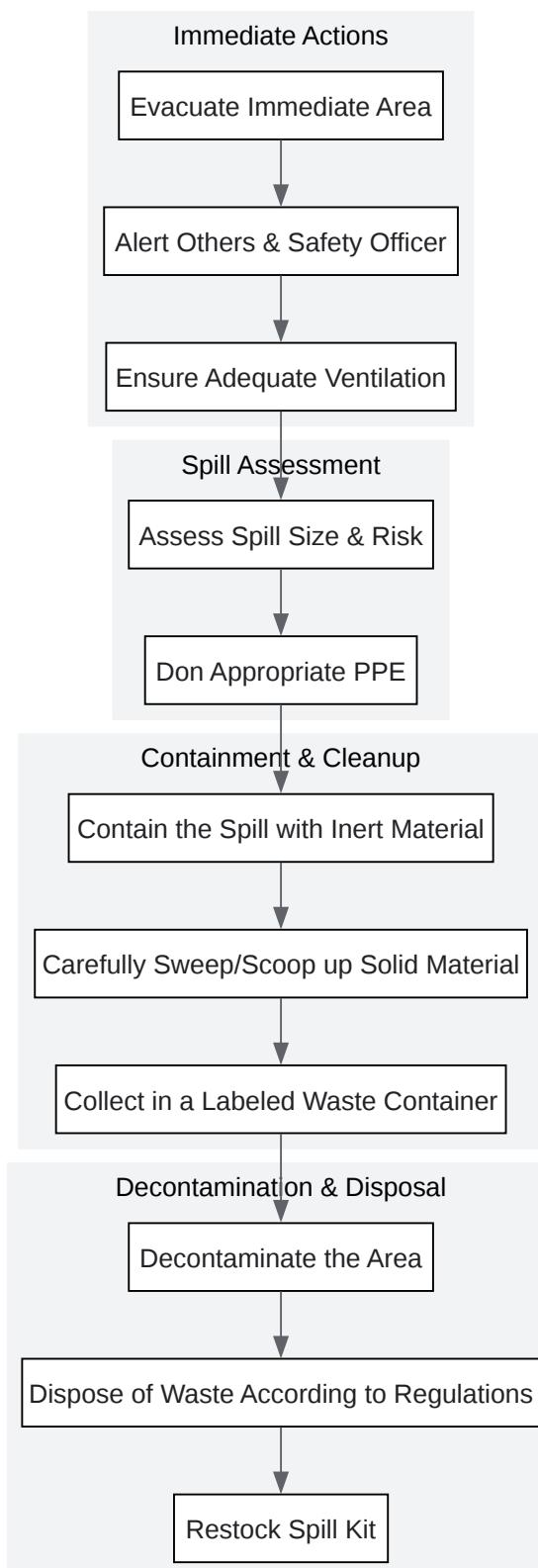
## Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling **docosyl acrylate** to determine the appropriate level of personal protective equipment. The following are minimum recommendations:

| PPE Type                 | Specification                                                                            | Rationale                                                  |
|--------------------------|------------------------------------------------------------------------------------------|------------------------------------------------------------|
| Eye Protection           | Safety glasses with side shields or chemical splash goggles. <a href="#">[2]</a>         | To prevent eye contact which can cause serious irritation. |
| Hand Protection          | Protective gloves (e.g., nitrile rubber). <a href="#">[2]</a>                            | To prevent skin contact which can cause irritation.        |
| Respiratory Protection   | A dust respirator may be required if dust or aerosols are generated. <a href="#">[2]</a> | To prevent respiratory tract irritation.                   |
| Skin and Body Protection | Protective clothing, such as a lab coat. <a href="#">[2]</a>                             | To prevent skin contact.                                   |

## Engineering Controls and Storage

- Ventilation: Handle in a well-ventilated area. The use of a local exhaust ventilation system or a chemical fume hood is recommended to minimize exposure to dust or vapors.[\[2\]](#)
- Storage: Store in a cool, dark, and dry place in a tightly sealed container.[\[2\]](#) Keep away from incompatible materials such as oxidizing agents.[\[2\]](#)


## Emergency Procedures

### First Aid Measures

| Exposure Route | First Aid Procedure                                                                                                                                                                                                                                      |
|----------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Skin Contact   | Immediately wash the affected area with plenty of soap and water. <a href="#">[3]</a> If skin irritation occurs, seek medical advice. <a href="#">[2]</a> Contaminated clothing should be removed and washed before reuse. <a href="#">[2]</a>           |
| Eye Contact    | Rinse cautiously with water for several minutes. <a href="#">[2]</a> If contact lenses are present, remove them if it is easy to do so and continue rinsing. <a href="#">[2]</a> If eye irritation persists, seek medical attention. <a href="#">[2]</a> |
| Inhalation     | Move the person to fresh air and keep them comfortable for breathing. <a href="#">[5]</a> If you feel unwell, call a poison center or doctor. <a href="#">[5]</a>                                                                                        |
| Ingestion      | Rinse the mouth with water. If you feel unwell, seek medical advice.                                                                                                                                                                                     |

## Spill Response Workflow

In the event of a spill, a structured response is necessary to contain and clean the affected area safely.

[Click to download full resolution via product page](#)

### Docosyl Acrylate Spill Response Workflow

# Experimental Protocols for Safety Assessment

The GHS classifications for **docosyl acrylate** are based on data from standardized tests. The following are detailed methodologies for key in vitro experiments that are used to assess the skin and eye irritation potential of chemicals, based on OECD Test Guidelines.

## In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test method provides a procedure for identifying irritant chemicals in accordance with UN GHS Category 2.[3][8]

**Principle:** The test is based on a reconstructed human epidermis (RhE) model which mimics the biochemical and physiological properties of the upper layers of human skin.[2][3] The test chemical is applied topically to the RhE tissue.[2] Irritant chemicals are identified by their ability to decrease cell viability below a defined threshold.[1][2] Cell viability is measured by the enzymatic conversion of the vital dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a blue formazan salt, which is then quantified spectrophotometrically.[2][8]

### Methodology:

- **Tissue Preparation:** Commercially available RhE tissue models are pre-incubated in a cell culture incubator (37°C, 5% CO<sub>2</sub>) for a specified period, typically overnight.[2]
- **Application of Test Chemical:** A defined amount of the test chemical (e.g., 25 mg for a solid) is applied uniformly to the surface of the RhE tissue.[2] Triplicate tissues are used for each test chemical, as well as for the negative control (e.g., ultrapure water) and positive control (e.g., 5% sodium dodecyl sulfate).[2]
- **Exposure and Post-Incubation:** The tissues are exposed to the test chemical for a defined period (e.g., 60 minutes).[2] Following exposure, the tissues are thoroughly rinsed to remove the chemical and then incubated in fresh medium for a recovery period (e.g., 42 hours).[2]
- **Viability Assessment:** After the recovery period, the tissues are transferred to a solution containing MTT and incubated for approximately 3 hours.[2] The formazan salt produced by viable cells is then extracted using a solvent (e.g., isopropanol), and the optical density is measured.[2]

- Data Interpretation: The percentage of viable cells is calculated relative to the negative control. A chemical is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is less than or equal to 50%.[\[3\]](#)[\[9\]](#)

## In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (OECD 492)

This test method is used to identify chemicals that do not require classification for eye irritation or serious eye damage in accordance with UN GHS.[\[6\]](#)[\[10\]](#)

**Principle:** This test utilizes a reconstructed human cornea-like epithelium (RhCE) model. The potential of a chemical to cause eye irritation is predicted by its cytotoxic effect on the corneal epithelial model.[\[6\]](#) Similar to the skin irritation test, cell viability is determined using the MTT assay.[\[10\]](#)

### Methodology:

- **Tissue Preparation:** RhCE tissue models are pre-incubated according to the manufacturer's instructions.
- **Application of Test Chemical:** A defined amount of the test chemical is applied to the apical surface of the RhCE tissue. Both liquid and solid chemicals can be tested. Negative and positive controls are included in each run.
- **Exposure and Post-Incubation:** The tissues are exposed to the chemical for a specified duration, followed by a rinsing and post-incubation period to allow for recovery.
- **Viability Assessment:** The MTT assay is performed to determine the viability of the corneal cells.
- **Data Interpretation:** The percentage of viable cells is calculated relative to the negative control. If the mean tissue viability is greater than 60%, the chemical is considered not to require classification for eye irritation or serious eye damage (UN GHS No Category).[\[10\]](#) If the viability is 60% or lower, a prediction cannot be made with this test alone, and further testing may be required.[\[10\]](#)

## Conclusion

**Docosyl acrylate** is a valuable monomer in polymer synthesis but requires adherence to strict safety protocols due to its potential as a skin, eye, and respiratory irritant, and its ecotoxicity. Researchers, scientists, and drug development professionals must ensure the implementation of appropriate engineering controls, the consistent use of personal protective equipment, and the availability of emergency procedures. Understanding the principles of standardized safety assessment protocols, such as the OECD guidelines for in vitro irritation testing, provides a deeper context for the handling precautions and the potential biological effects of this and similar chemicals.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. x-cellr8.com [x-cellr8.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Docosyl acrylate | C25H48O2 | CID 87565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. delltech.com [delltech.com]
- 6. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]
- 7. chembk.com [chembk.com]
- 8. oecd.org [oecd.org]
- 9. iivs.org [iivs.org]
- 10. x-cellr8.com [x-cellr8.com]
- To cite this document: BenchChem. [Docosyl Acrylate: A Technical Safety and Handling Guide for Research Professionals]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b102722#docosyl-acrylate-safety-data-sheet-and-handling-precautions>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)